molecular formula C17H20N4O3S3 B3797270 N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B3797270
M. Wt: 424.6 g/mol
InChI Key: XGVXJBGQKQBRCS-UHFFFAOYSA-N
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Description

N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multi-step organic synthesis. The process begins with the preparation of 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid, which is then coupled with piperidin-3-ylmethylamine under specific reaction conditions to form the intermediate. This intermediate is further reacted with thiophene-2-sulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors .

Mechanism of Action

The mechanism of action of N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S3/c1-12-15(21-7-9-26-17(21)19-12)16(22)20-6-2-4-13(11-20)10-18-27(23,24)14-5-3-8-25-14/h3,5,7-9,13,18H,2,4,6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVXJBGQKQBRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CSC2=N1)C(=O)N3CCCC(C3)CNS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Reactant of Route 4
Reactant of Route 4
N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Reactant of Route 5
N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-[[1-(6-methylimidazo[2,1-b][1,3]thiazole-5-carbonyl)piperidin-3-yl]methyl]thiophene-2-sulfonamide

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